Product packaging for 3-Aminopropanethioamide hydrochloride(Cat. No.:CAS No. 172261-07-3)

3-Aminopropanethioamide hydrochloride

Cat. No.: B2988757
CAS No.: 172261-07-3
M. Wt: 140.63
InChI Key: BXQICFYIDCSAOV-UHFFFAOYSA-N
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Description

Significance of Thioamide Functionality in Contemporary Chemical Synthesis and Biological Sciences

The thioamide group, characterized by a carbon-sulfur double bond adjacent to a nitrogen atom, is a fascinating isostere of the ubiquitous amide bond. nih.govnih.gov While sharing a similar planar geometry, the substitution of oxygen with the larger, more polarizable sulfur atom imparts distinct physical and chemical properties. nih.gov These differences have made thioamides valuable tools in both chemical synthesis and biological studies.

In the realm of chemical synthesis, thioamides are prized as versatile intermediates. researchgate.net The thiocarbonyl group is more reactive than its carbonyl counterpart, making thioamides excellent precursors for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, which form the core of many pharmaceuticals. researchgate.net

In the biological sciences and medicinal chemistry, the incorporation of a thioamide in place of an amide bond in peptides and other small molecules has been a fruitful strategy. This substitution can lead to several advantageous changes:

Enhanced Stability: Thioamide-containing peptides often exhibit increased resistance to enzymatic degradation by proteases, leading to longer biological half-lives. nih.gov

Modified Conformation and Binding: The altered hydrogen bonding capabilities of thioamides—being better hydrogen bond donors but weaker acceptors than amides—can influence the secondary structure of peptides and their binding affinity to biological targets. nih.gov

These properties have led to the inclusion of thioamide moieties in a range of biologically active compounds, including antiviral, anticancer, and antimicrobial agents. nih.govnih.gov

Table 1: Comparison of Amide and Thioamide Properties
PropertyAmide (-C(O)N-)Thioamide (-C(S)N-)Significance in Research
Bond Length (C=X) Shorter (approx. 1.23 Å)Longer (approx. 1.71 Å)Affects molecular geometry and steric interactions. nih.gov
Hydrogen Bonding Strong H-bond acceptorWeak H-bond acceptorAlters protein folding and ligand-receptor interactions. nih.gov
Reactivity Less reactiveMore reactiveUseful as a synthetic intermediate for heterocycles. researchgate.net
Proteolytic Stability Susceptible to hydrolysisMore resistant to hydrolysisIncreases the in-vivo stability of peptide-based drugs. nih.gov

Overview of the 3-Aminopropanethioamide (B13306517) Core Structure and its Research Relevance

The core structure of 3-Aminopropanethioamide, derived from the β-amino acid β-alanine, is a simple yet intriguing bifunctional molecule. It features a primary aliphatic amine (-NH2) at one end and a primary thioamide (-C(S)NH2) at the other, separated by a two-carbon (ethylene) linker. The hydrochloride salt form indicates that the primary amine is protonated, enhancing the compound's stability and solubility in aqueous media.

The research relevance of this scaffold lies in its bifunctional nature. The presence of two distinct reactive centers, a nucleophilic amine and a versatile thioamide, makes it a potentially valuable building block in organic synthesis. Each functional group can participate in a wide range of chemical transformations, either independently or in concert.

The Primary Amine: This group can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

The Thioamide Group: This moiety can act as a precursor to various heterocycles like thiazoles, thiadiazoles, and pyrimidines. researchgate.net It can also be involved in reactions at the sulfur atom or be reduced to an amine.

The combination of these two functionalities in a single, small molecule opens up possibilities for the streamlined synthesis of more complex molecules, including macrocycles and novel heterocyclic systems, through intramolecular reactions.

Current Research Landscape and Academic Focus on 3-Aminopropanethioamide Hydrochloride

The current academic focus can be understood as being directed more towards the broader classes of compounds to which 3-Aminopropanethioamide belongs, rather than the specific molecule itself. The research landscape is active in the following related areas:

Synthesis of β-Amino Acid Derivatives: There is ongoing interest in developing new methods for the synthesis of β-amino acids and their derivatives due to their importance in peptidomimetics and natural product synthesis. illinois.eduorganic-chemistry.org

Thioamides in Heterocyclic Synthesis: The utility of thioamides as synthons for building diverse heterocyclic frameworks remains a central theme in synthetic organic chemistry. researchgate.net

Development of Novel Bifunctional Reagents: The design and application of molecules with multiple reactive sites for efficient construction of complex molecular architectures is a continuous pursuit in chemical research. nih.gov

Therefore, the academic focus on this compound is best described as potential and prospective. Its value lies in its latent utility as a tool for researchers working in the aforementioned areas. As the demand for novel molecular scaffolds in medicinal chemistry and materials science grows, it is plausible that simple, bifunctional building blocks like this compound will see increased application and documentation in academic literature.

Table 2: Potential Research Applications of the 3-Aminopropanethioamide Scaffold
Research AreaPotential ApplicationRationale
Heterocyclic Chemistry Synthesis of bicyclic or fused heterocycles.The amine and thioamide groups can react sequentially or in a one-pot fashion with other reagents to form complex ring systems. researchgate.net
Medicinal Chemistry Scaffold for combinatorial libraries.The two functional groups allow for the attachment of diverse substituents to create libraries of new compounds for biological screening. nih.gov
Coordination Chemistry Ligand for metal complexes.The nitrogen and sulfur atoms can act as a bidentate ligand, chelating to metal centers.
Polymer Chemistry Monomer for novel polymers.The bifunctionality allows it to be incorporated into polymer chains through reactions at both the amine and thioamide ends.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9ClN2S B2988757 3-Aminopropanethioamide hydrochloride CAS No. 172261-07-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopropanethioamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQICFYIDCSAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=S)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Aminopropanethioamide Hydrochloride and Analogous Compounds

Established Synthetic Pathways

Established synthetic routes to 3-aminopropanethioamide (B13306517) hydrochloride often involve multi-step processes that include the formation of the thioamide functional group and subsequent generation of the hydrochloride salt. These methods prioritize reliability and yield, utilizing well-understood chemical transformations.

Amidation-Thionation Strategies

A primary and widely employed method for the synthesis of thioamides is the thionation of a corresponding amide. This transformation involves the conversion of the carbonyl group of an amide into a thiocarbonyl group. Common thionating agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. mdpi.comchemrxiv.org The reaction is typically carried out in an anhydrous solvent such as toluene, xylene, or dioxane at elevated temperatures. researchgate.net While effective, these reagents can present challenges, including harsh reaction conditions and the generation of malodorous byproducts. researchgate.net

The general scheme for this process is as follows:

Amidation: An appropriate amine is reacted with a carboxylic acid or its derivative to form the corresponding amide.

Thionation: The resulting amide is then treated with a thionating agent to yield the desired thioamide.

Thionating Agent Typical Solvents Conditions Advantages Disadvantages
Phosphorus Pentasulfide (P₄S₁₀)Toluene, Xylene, DioxaneRefluxReadily available, cost-effectiveHarsh conditions, byproducts
Lawesson's ReagentToluene, THFRefluxMilder than P₄S₁₀, higher yields in some casesMore expensive, byproducts

Approaches Utilizing Protected Amine Precursors (e.g., Boc-protected intermediates)

To prevent unwanted side reactions at the primary amine during the synthesis, a protection-deprotection strategy is often employed. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.orgfishersci.co.uk

The synthesis of 3-aminopropanethioamide hydrochloride using a Boc-protected intermediate would typically involve the following steps:

Protection: 1,3-diaminopropane (B46017) is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-1,3-diaminopropane. google.com This reaction is often carried out in a solvent like ethyl acetate. google.com

Amide Formation and Thionation: The protected diamine can then be converted to the corresponding thioamide through an amidation-thionation sequence as described previously.

Deprotection and Salt Formation: The Boc group is removed by treatment with a strong acid, such as hydrochloric acid (HCl), which concurrently forms the desired this compound salt. fishersci.co.uk

This approach offers excellent chemoselectivity and is adaptable for the synthesis of various amino-thioamides. nih.gov

Halogenated Propane (B168953) Derivatives as Synthetic Intermediates

An alternative synthetic route utilizes halogenated propane derivatives as starting materials. For instance, 3-chloropropylamine (B7771022) hydrochloride can serve as a precursor. google.com This method involves the reaction of the halogenated amine with a source of sulfur to introduce the thioamide functionality.

A plausible synthetic sequence could be:

Reaction of 3-chloropropylamine with a suitable reagent to form an N-(3-chloropropyl)thioamide intermediate.

Subsequent displacement of the chloride with an amino group or a protected amino equivalent.

If a protected amine is used, a final deprotection step is required to yield the primary amine.

The use of halogenated intermediates can be advantageous due to the commercial availability of these starting materials. researchgate.net

Acid-Mediated Salt Formation (Hydrochloride)

The final step in the synthesis of this compound is the formation of the hydrochloride salt. This is typically achieved by treating the free base of 3-aminopropanethioamide with hydrochloric acid. fishersci.co.uk This acid-mediated salt formation is a standard procedure for converting basic amines into more stable and often crystalline hydrochloride salts, which are easier to handle and purify. The reaction is generally performed in an appropriate solvent, and the hydrochloride salt precipitates out of the solution. google.com In syntheses involving Boc-protected amines, the deprotection step using HCl directly yields the hydrochloride salt. fishersci.co.uk

Advanced Synthetic Techniques and Process Optimization

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of thioamides. These techniques often involve the use of catalysts to improve reaction rates and yields.

Catalytic Methods in Thioamide Synthesis

Catalytic approaches to thioamide synthesis are gaining prominence as they can offer milder reaction conditions and improved atom economy. Various catalytic systems have been explored for this transformation.

Copper-Catalyzed Thioamidation: Copper catalysts have been utilized in the synthesis of thioamides from various starting materials, including cinnamic acids and secondary amines in the presence of sulfur. nih.gov

Silica-Alumina Gel Catalysis: The synthesis of thioamides from nitriles and hydrogen sulfide (B99878) can be catalyzed by a solid contact catalyst like silica-alumina gel. google.com This method has the advantage of being a continuous process and avoiding the use of soluble catalysts that can contaminate the product. google.com

These catalytic methods represent a move towards more sustainable and efficient synthetic routes for thioamides.

Catalytic Method Catalyst Starting Materials Advantages
Copper-Catalyzed ThioamidationCopper saltsCinnamic acids, secondary amines, sulfurMilder conditions
Heterogeneous CatalysisSilica-alumina gelNitriles, hydrogen sulfideContinuous process, easy catalyst removal

Solvent System Rationalization for Enhanced Yield and Purity

The selection of an appropriate solvent system is a cornerstone of successful organic synthesis, directly influencing reaction rates, equilibrium positions, and ultimately, the yield and purity of the final product. In the synthesis of this compound and related compounds, the solvent's role extends beyond simply dissolving reactants; it can actively participate in the reaction mechanism, stabilize transition states, and facilitate product isolation.

Key considerations for solvent selection include:

Solubility: The solvent must adequately dissolve the reactants to ensure a homogenous reaction medium, but ideally, it should have lower solubility for the product at cooler temperatures to facilitate precipitation or crystallization.

Polarity and Protic/Aprotic Nature: The solvent's polarity can significantly affect the reaction rate. Polar aprotic solvents, for instance, are often effective in nucleophilic substitution reactions.

Boiling Point: The boiling point determines the accessible temperature range for the reaction, which is crucial for kinetic and thermodynamic control.

Inertness: The solvent should not react with the starting materials, intermediates, or the final product unless it is intended as a reactant.

For analogous base-promoted amidation reactions, switching to a more basic system like a DMSO/t-BuOK combination has been shown to significantly improve reaction yields. researchgate.net The choice of solvent can be the deciding factor in driving a reaction to completion and minimizing the formation of unwanted byproducts.

Below is an interactive table illustrating the properties of common solvents and their typical applications in syntheses analogous to that of this compound.

SolventTypeBoiling Point (°C)Key AdvantagesPotential Drawbacks
Ethanol (B145695) Polar Protic78Good solvating power for polar reactants; relatively non-toxic.Can participate in side reactions (e.g., transesterification).
Methanol (B129727) Polar Protic65Similar to ethanol but more polar.Lower boiling point limits reaction temperature.
Dimethylformamide (DMF) Polar Aprotic153High boiling point; excellent solvating power.Difficult to remove; potential for decomposition at high T.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very high boiling point; can enhance basicity of reagents. researchgate.netVery difficult to remove; can oxidize some substrates.
Tetrahydrofuran (THF) Polar Aprotic66Good for organometallic reagents; relatively low boiling point.Can form explosive peroxides; lower polarity than DMF/DMSO.
Acetonitrile Polar Aprotic82Useful for a wide range of reactions; relatively inert.Moderate toxicity.

Reaction Kinetic and Thermodynamic Control for Industrial Scalability

Transitioning a synthesis from a laboratory bench to an industrial scale requires rigorous control over reaction kinetics and thermodynamics to ensure safety, efficiency, and reproducibility. mt.com

Kinetic Control: At lower temperatures, the reaction outcome is often determined by the rate at which products are formed. The product that forms fastest (via the lowest activation energy pathway) will be the major product. This is known as kinetic control. For industrial processes, this can be achieved by careful temperature management, controlled addition rates of reactants, and the use of specific catalysts that lower the activation energy for the desired pathway.

Thermodynamic Control: At higher temperatures, or over longer reaction times, the system can reach equilibrium. The major product will be the most stable one, regardless of how fast it was formed. This is thermodynamic control. mt.com Scalability often favors thermodynamic control as it leads to a more stable and predictable product profile, which can simplify purification.

Key parameters for controlling and scaling up the synthesis include temperature, pressure, reactant concentration, and catalyst loading. researchgate.net Optimizing these factors is essential to maximize the space-time yield (the amount of product made in a certain volume reactor over a specific time) while minimizing energy consumption and waste generation.

Control ParameterImpact on Kinetics (Rate)Impact on Thermodynamics (Equilibrium)Considerations for Scalability
Temperature Increases rate significantly (Arrhenius equation).Shifts equilibrium towards the more stable product (van 't Hoff equation).Heat transfer becomes critical; risk of runaway reactions or byproduct formation at excessive temperatures.
Concentration Higher concentration generally increases the rate.Can shift equilibrium to favor products (Le Chatelier's principle).High concentrations can increase viscosity, posing mixing challenges, and may increase the risk of side reactions.
Catalyst Increases the rate of a specific pathway by lowering activation energy.Does not affect the final equilibrium position but allows it to be reached faster.Catalyst cost, recovery, and reuse are major economic factors. Heterogeneous catalysts are often preferred for ease of separation. researchgate.net
Mixing/Agitation Improves mass and heat transfer, ensuring uniform reaction conditions.Ensures the system reaches true equilibrium.Power consumption for agitation is a significant factor; improper mixing can lead to localized "hot spots" and poor quality.

Purification and Isolation Protocols for Research-Grade Material

Achieving the high purity required for research applications necessitates robust purification and isolation protocols. The crude product from the synthesis must be subjected to one or more techniques to remove unreacted starting materials, reagents, and side products.

Recrystallization and Precipitation Techniques

Recrystallization is a fundamental technique for purifying solid compounds. mt.com The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

The general procedure involves:

Solvent Selection: Identifying a solvent (or solvent mixture) that dissolves the compound when hot but not when cold. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Dissolution: Dissolving the crude solid in the minimum amount of the hot solvent to create a saturated solution.

Cooling: Allowing the solution to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. youtube.com

Isolation: Collecting the purified crystals by filtration and washing them with a small amount of cold solvent to remove any adhering impurities. mt.com

Drying: Drying the crystals to remove residual solvent.

Precipitation is a related but faster process where a compound is rapidly forced out of solution, often by adding an anti-solvent (a solvent in which the compound is insoluble). While faster, precipitation typically yields a less pure, often amorphous or microcrystalline, solid compared to the slow, ordered crystal growth in recrystallization.

Chromatographic Separation Methods (e.g., HPLC, Column Chromatography)

For separating complex mixtures or achieving very high levels of purity, chromatographic methods are indispensable.

Column Chromatography: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica (B1680970) gel, alumina) while a liquid mobile phase flows through it. More polar compounds tend to adsorb more strongly to a polar stationary phase like silica and therefore elute more slowly, while less polar compounds travel through the column faster. By collecting fractions of the eluting solvent, the separated compounds can be isolated.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times. nih.gov For compounds like this compound, a reversed-phase HPLC method is often employed.

A typical reversed-phase HPLC setup might include:

Stationary Phase: A non-polar column, such as a C18 (octadecylsilyl) column. google.com

Mobile Phase: A polar solvent mixture, often consisting of water and an organic modifier like methanol or acetonitrile. google.com The composition can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Detection: A UV detector is commonly used, as many organic molecules absorb ultraviolet light. The detection wavelength is chosen to maximize the signal for the target compound. google.com

For analytical purposes, HPLC can be used to determine the purity of a sample with high accuracy. google.com For purification, semi-preparative or preparative HPLC systems with larger columns are used to isolate quantities of the pure compound. nih.gov

FeatureColumn ChromatographyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential adsorption to a stationary phase.High-resolution separation using high pressure and smaller particle sizes.
Stationary Phase Larger particles (e.g., silica gel, alumina).Smaller, uniform particles (e.g., C18, C8 silica).
Mobile Phase Moved by gravity.Pumped under high pressure (up to 400 bar).
Resolution Lower.Much higher.
Time Slower (hours to days).Faster (minutes to hours).
Scale Easily scalable from mg to kg.Typically for analytical (µg) to preparative (g) scale.
Application Routine purification of moderate complexity.High-purity analysis and purification of complex mixtures. nih.gov

Spectroscopic and Structural Characterization of 3 Aminopropanethioamide Hydrochloride and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 3-Aminopropanethioamide (B13306517) hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

Due to the limited availability of direct experimental NMR data for 3-Aminopropanethioamide hydrochloride, the following analysis is based on established principles and comparative data from analogous structures, primarily thioacetamide (B46855) and 3-aminopropanol. This approach allows for a robust prediction of the expected NMR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the protons of the propyl chain and the amine and thioamide groups will exhibit characteristic chemical shifts and coupling patterns.

The protonated amine group (-NH3+) in the hydrochloride salt will cause a downfield shift for the adjacent methylene (B1212753) protons (α-CH2) due to its electron-withdrawing inductive effect. Similarly, the thioamide group will influence the chemical shifts of the neighboring methylene protons (β-CH2). The protons on the thioamide nitrogen (-NH2) are expected to appear as a broad singlet and may exchange with deuterium (B1214612) in D2O.

The expected coupling pattern for the propyl chain is a pair of triplets for the α-CH2 and γ-CH2 groups, and a multiplet (quintet or sextet) for the central β-CH2 group, arising from spin-spin coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Hα (-CH2-CSNH2) 2.5 - 2.8 Triplet 6.5 - 7.5
Hβ (-CH2-CH2-CH2-) 1.8 - 2.1 Multiplet ~7.0
Hγ (-CH2-NH3+) 3.0 - 3.3 Triplet 6.5 - 7.5
-NH2 (Thioamide) 7.5 - 9.5 Broad Singlet -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are highly dependent on the electronic environment of the carbon atoms.

The most downfield signal is expected for the thioamide carbon (C=S) due to the significant deshielding effect of the double bond to sulfur. The carbons of the propyl chain will appear at higher field, with their chemical shifts influenced by the proximity to the electron-withdrawing thioamide and protonated amine groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=S (Thioamide) 195 - 210
Cα (-CH2-CSNH2) 35 - 45
Cβ (-CH2-CH2-CH2-) 25 - 35

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the protons of adjacent methylene groups in the propyl chain (Hα with Hβ, and Hβ with Hγ), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC would show cross-peaks between each proton signal of the methylene groups and their corresponding carbon signals (Hα with Cα, Hβ with Cβ, and Hγ with Cγ), allowing for the definitive assignment of the carbon signals.

Variable Temperature NMR Studies for Conformational Dynamics and Isomerism

Variable temperature (VT) NMR studies can provide valuable information about dynamic processes occurring within a molecule, such as conformational changes and restricted bond rotation. Thioamides, similar to amides, exhibit restricted rotation around the C-N bond due to the partial double bond character arising from resonance. This can lead to the presence of rotational isomers (rotamers) at lower temperatures.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different rotamers might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum at higher temperatures. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barrier to rotation around the C-N bond, providing insights into the electronic structure and stability of the thioamide group. For this compound, VT-¹H NMR could potentially resolve the signals of the two thioamide protons, which might be non-equivalent due to slow rotation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary and together offer a comprehensive vibrational profile of the molecule.

Assignment of Characteristic Thioamide (C=S) and Amine (N-H) Vibrational Modes

The IR and Raman spectra of this compound will be dominated by the vibrational modes of the thioamide and amine functional groups, as well as the vibrations of the propyl chain.

N-H Vibrations: The amine group (-NH3+) will exhibit characteristic stretching vibrations in the region of 3200-2800 cm⁻¹, often appearing as broad bands due to hydrogen bonding. The N-H bending vibrations are expected around 1600-1500 cm⁻¹. The thioamide N-H stretching vibrations typically appear in the 3300-3100 cm⁻¹ region.

C=S Vibrations: The thioamide C=S stretching vibration is a key characteristic band. It is generally observed in the region of 850-600 cm⁻¹. This band can be coupled with other vibrations and its exact position can be sensitive to the molecular environment.

C-N Vibrations: The C-N stretching vibrations of the thioamide and the alkyl amine will also be present, typically in the 1400-1200 cm⁻¹ region.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (Amine, -NH3+) 3200 - 2800 (broad)
N-H Stretch (Thioamide, -NH2) 3300 - 3100
C-H Stretch (Alkyl) 3000 - 2850
N-H Bend (Amine, -NH3+) 1600 - 1500
N-H Bend (Thioamide, -NH2) 1650 - 1550
C-N Stretch 1400 - 1200

Raman spectroscopy is particularly useful for observing the C=S stretching mode, which often gives a strong signal. The complementary nature of IR and Raman spectroscopy is invaluable for a complete assignment of the vibrational modes of this compound.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

A detailed investigation into the hydrogen bonding networks of this compound would be crucial for understanding its molecular interactions and packing in the solid state. The molecule possesses several hydrogen bond donors (the amine -NH2 group, the thioamide -NH2 group, and the ammonium (B1175870) group in its hydrochloride form) and acceptors (the thioamide sulfur atom and the chloride anion).

Analysis would focus on identifying:

Intramolecular Hydrogen Bonds: The potential for hydrogen bonding between the amino group and the thioamide group within the same molecule. The geometry and chain flexibility would determine the favorability of such interactions.

Intermolecular Hydrogen Bonds: Interactions between different molecules of this compound. These interactions, likely involving the ammonium group, thioamide group, and the chloride ion, would be the primary drivers of the crystal packing. Thioamides are known to be potent hydrogen-bond donors. nih.gov

A representative table for summarizing such findings would typically include:

Table 1: Hydrogen Bond Geometry Interactive table available in an online version.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)

Without experimental data from techniques like X-ray crystallography or neutron diffraction, the specific hydrogen bonding network cannot be described.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

For this compound, ESI-MS in positive ion mode would be the standard method. The primary amine group would readily accept a proton, leading to the observation of the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, allowing for the unambiguous determination of its elemental composition. This is crucial for confirming the molecular formula of the compound.

Table 2: HRMS Data for [M+H]⁺ Ion Interactive table available in an online version.

Molecular Formula Calculated m/z Observed m/z Mass Error (ppm)

Specific experimental HRMS data for this compound is not available in the surveyed literature.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For the protonated 3-Aminopropanethioamide, characteristic fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines.

Loss of hydrogen sulfide (B99878) (H₂S) or thioformamide (B92385) (HCSNH₂): Cleavage related to the thioamide group.

Cleavage of the propane (B168953) backbone: Resulting in smaller fragment ions.

Understanding these pathways is essential for the structural confirmation of 3-Aminopropanethioamide and for distinguishing it from potential isomers. nih.govlibretexts.org

A detailed description of the fragmentation pathways and a table of fragment ions cannot be provided without experimental MS/MS spectra.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Absolute Configuration

A successful single-crystal X-ray diffraction experiment on this compound would yield precise information on:

Bond lengths and angles: For example, the C=S and C-N bond lengths within the thioamide group, which provide insight into their double bond character. wikipedia.org

Conformation: The torsion angles defining the shape of the propanethioamide backbone.

Absolute configuration: If the molecule were chiral, its absolute stereochemistry could be determined.

Table 3: Crystallographic Data and Structure Refinement Details Interactive table available in an online version.

Parameter Value
Empirical formula C₃H₉ClN₂S
Formula weight 140.64
Crystal system Data Not Available
Space group Data Not Available
a, b, c (Å) Data Not Available
α, β, γ (°) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available

A search of crystallographic databases did not yield a published crystal structure for this compound.

Analysis of Crystal Packing Motifs and Supramolecular Interactions

The crystal structure would reveal how the molecules are arranged in the crystal lattice. This analysis would focus on supramolecular interactions, primarily the extensive hydrogen bonding network expected for this compound. The chloride counter-ion would play a key role in bridging the protonated aminothioamide cations, forming a stable three-dimensional architecture. The analysis would identify common structural motifs and synthons that govern the crystal packing.

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are crucial for elucidating the detailed structural and electronic properties of molecules. For a compound such as this compound, techniques that probe the gas-phase structure and electronic core levels provide fundamental insights that complement data from more common solution- or solid-state methods like NMR and IR spectroscopy.

Rotational spectroscopy is a high-resolution technique used to determine the structure of molecules in the gas phase with exceptional precision. wikipedia.org By measuring the transition frequencies between quantized rotational energy levels, the molecule's moments of inertia can be determined. gsu.edu Fourier-Transform Microwave (FTMW) spectroscopy is a powerful variant of this technique that offers high sensitivity and resolution. dtic.milfiveable.me

In a hypothetical FTMW experiment, a sample of this compound would be vaporized and introduced into a high-vacuum chamber, where it is cooled to a few Kelvin through supersonic expansion. This process simplifies the complex rotational spectrum by populating only the lowest energy levels. iac.es A short, intense pulse of microwave radiation is then used to polarize the molecules, which subsequently emit a free induction decay (FID) signal as they return to equilibrium. The Fourier transform of this time-domain signal yields the frequency-domain rotational spectrum. dtic.mil

The analysis of this spectrum allows for the determination of the rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia (Ia, Ib, and Ic). These constants are unique to the specific three-dimensional mass distribution of the molecule, meaning different conformers of this compound would exhibit distinct rotational spectra. dtic.mil By fitting the experimental rotational constants to those calculated from ab initio quantum chemical models, a definitive gas-phase structure, including precise bond lengths and angles, can be established. wikipedia.orggsu.edu

Hypothetical Rotational Constants for this compound Conformers This table illustrates the type of data that would be obtained from an FTMW experiment. The values are hypothetical and represent plausible rotational constants for different spatial arrangements (conformers) of the molecule.

ConformerA (MHz)B (MHz)C (MHz)
Conformer I (Extended Chain)4500.12341250.56781100.9876
Conformer II (Folded)3800.43211500.87651350.1234

From these constants, a detailed molecular geometry can be derived. The analysis can be further refined by measuring the spectra of isotopically substituted species (e.g., containing ¹³C, ¹⁵N, or ³⁴S), which allows for the precise determination of atomic coordinates.

Hypothetical Structural Parameters Derived from Rotational Constants This table shows examples of structural parameters that could be determined with high precision from the analysis of the rotational spectrum.

ParameterValue (Angstroms, Å)
C=S Bond Length1.685
C-C Bond Length1.525
C-N Bond Length1.470
Parameter Value (Degrees, °)
C-C-C Bond Angle112.5
N-C-C Bond Angle110.0

X-ray spectroscopy techniques are powerful tools for probing the electronic structure of molecules by targeting core-level electrons. osti.gov They are element-specific and sensitive to the chemical environment, including oxidation state and bonding characteristics. lightsource.ca

X-ray Photoelectron Spectroscopy (XPS)

XPS involves irradiating a sample with monochromatic X-rays, causing the emission of core-level electrons. icm.edu.pl The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is a signature of the element and its chemical state. ukm.my A shift in binding energy, known as a chemical shift, provides information about the local electronic environment of the atom. icm.edu.pl

For this compound, XPS would provide a quantitative elemental analysis of the surface and detailed chemical state information for nitrogen, sulfur, chlorine, and carbon.

Nitrogen (N 1s): The N 1s spectrum would be expected to show at least two distinct peaks. The nitrogen in the primary amine group (-NH₂) would have a lower binding energy compared to the nitrogen in the protonated aminium group (-NH₃⁺) of the hydrochloride salt, which bears a positive charge. aip.orgresearchgate.net

Sulfur (S 2p): The S 2p spectrum for the thioamide group (C=S) would appear at a characteristic binding energy, distinguishable from other sulfur functionalities like sulfides or sulfates. xpsfitting.com The spectrum would exhibit a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling. xpsfitting.com

Chlorine (Cl 2p): The Cl 2p spectrum would be characteristic of a chloride anion (Cl⁻), consistent with its role as the counter-ion in the hydrochloride salt. thermofisher.comxpsfitting.com This signal also appears as a spin-orbit split doublet. thermofisher.com

Carbon (C 1s): The C 1s spectrum would be composed of overlapping peaks corresponding to the different carbon environments: the carbon adjacent to the amino group, the central alkyl carbon, and the thioamide carbon.

Hypothetical XPS Binding Energies for this compound This table presents plausible binding energies (in eV) for the core levels of the constituent elements, based on typical values for similar functional groups.

ElementCore LevelChemical StateExpected Binding Energy (eV)
NitrogenN 1s-NH₃⁺ (aminium)~401.5
-NH₂ (amine in derivative)~399.8
SulfurS 2p₃/₂Thioamide (C=S)~164.0
ChlorineCl 2p₃/₂Chloride (Cl⁻)~198.5
CarbonC 1sC-S~285.5
C-C~285.0
C-N~286.0

X-ray Absorption Spectroscopy (XAS)

XAS measures the absorption of X-rays as a function of energy around an element's absorption edge. covalentmetrology.com The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). lightsource.ca

XANES: This region, close to the absorption edge, provides detailed information about the electronic state of the absorbing atom, including its formal oxidation state and local coordination geometry (e.g., tetrahedral, octahedral). xrayabsorption.org The features in the XANES spectrum arise from the transition of a core electron to unoccupied molecular orbitals. esrf.fr For this compound, S K-edge and N K-edge XANES would reveal information about the hybridization of orbitals and the local symmetry around the sulfur and nitrogen atoms. arizona.edu

EXAFS: The oscillatory structure extending several hundred eV above the edge is the EXAFS region. Analysis of these oscillations can determine the local atomic structure around the absorbing atom, yielding precise information about the coordination number, identity of neighboring atoms, and interatomic distances. lightsource.caresearchgate.net For instance, S K-edge EXAFS could precisely determine the C-S bond length and identify the next-nearest neighbor atoms.

Hypothetical Information Obtainable from XAS of this compound This table summarizes the type of structural and electronic information that could be extracted from a hypothetical XAS experiment.

TechniqueTarget AtomInformation Derived
S K-edge XANESSulfurOxidation state of sulfur (-II in thioamide), local coordination geometry, information on S 3p unoccupied states.
S K-edge EXAFSSulfurPrecise C-S bond distance, coordination number (number of neighboring C atoms), identity of next-nearest neighbors.
N K-edge XANESNitrogenElectronic structure of the aminium group, information on N 2p unoccupied states, local symmetry.
N K-edge EXAFSNitrogenPrecise C-N bond distance, coordination number (number of neighboring C and H atoms).

Theoretical and Computational Investigations of 3 Aminopropanethioamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure and predicting various molecular properties of 3-Aminopropanethioamide (B13306517) hydrochloride from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. chemrxiv.org It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 3-Aminopropanethioamide hydrochloride. DFT calculations can determine the molecule's ground state geometry by finding the lowest energy arrangement of its atoms. This involves optimizing bond lengths, bond angles, and dihedral angles.

While specific DFT studies on this compound are not extensively available in the literature, the methodology would involve selecting an appropriate functional and basis set to model the system. The calculations would yield the optimized molecular structure, total energy, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. chemrxiv.org

Table 1: Illustrative Data from a Hypothetical DFT Optimization of 3-Aminopropanethioamide (Note: This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific literature data for this compound is limited.)

ParameterCalculated Value
Total Energy (Hartree)-754.321
HOMO Energy (eV)-6.45
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.22
Dipole Moment (Debye)3.87

For calculations requiring higher accuracy, ab initio methods such as Coupled-Cluster (CC) theory are employed. wikipedia.orgaps.org Unlike DFT, which relies on approximations for the exchange-correlation energy, CC methods systematically improve upon the Hartree-Fock theory to include electron correlation effects, providing results that are very close to experimental values for small to medium-sized molecules. wikipedia.org

Coupled-Cluster theory constructs a multi-electron wavefunction using an exponential cluster operator, which accounts for electron correlation. wikipedia.org Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, are often considered the "gold standard" in quantum chemistry for their high accuracy. aps.org Due to their significant computational cost, these methods are typically used for smaller molecules or to benchmark less expensive methods like DFT. For this compound, CCSD(T) calculations could provide highly accurate energies and properties for specific conformations, serving as a reference for validating DFT results.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule containing sulfur and nitrogen, like this compound, it is important to select basis sets that can accurately describe the electronic structure of these heteroatoms. Pople-style basis sets, such as 6-311++G(d,p), or correlation-consistent basis sets, like aug-cc-pVTZ, are common choices. The selection of the exchange-correlation functional is also critical. Hybrid functionals, such as B3LYP, or range-separated functionals, like CAM-B3LYP, are often used. researchgate.net

Validation of the chosen computational protocol is typically achieved by comparing calculated properties, such as geometric parameters or vibrational frequencies, with available experimental data. researchgate.net If experimental data is scarce, comparison with results from higher-level methods like CCSD(T) can be used for validation.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes over time.

This compound can adopt various conformations due to the flexibility of its propyl chain. MD simulations can be used to explore the conformational space of the molecule in both the gas phase and in solution. In the gas phase, the simulations reveal the intrinsic conformational preferences of the molecule, free from solvent interactions. In solution, the simulations can show how the presence of a solvent influences the conformational landscape. By analyzing the simulation trajectory, one can identify the most stable conformations and the energy barriers between them.

The solvent can have a significant impact on the conformation and dynamics of a molecule. aps.orgnih.gov For a charged species like this compound, electrostatic interactions with polar solvent molecules, such as water, are particularly important. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions, such as hydrogen bonding.

These simulations can reveal how the solvent stabilizes certain conformations over others. For instance, a polar solvent might favor conformations where the charged amino and thioamide groups are exposed to the solvent, allowing for favorable solvation. The analysis of radial distribution functions from the MD trajectory can provide quantitative information about the solvation shell structure around different parts of the molecule.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are invaluable for predicting spectroscopic parameters, offering insights that complement and guide experimental work. These predictions are typically grounded in quantum mechanical calculations, such as Density Functional Theory (DFT).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy, aiding in spectral assignment and structural confirmation.

The process involves optimizing the molecular geometry of this compound using a selected level of theory (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).

For a molecule like this compound, theoretical calculations would provide predicted chemical shifts for the protons and carbons of the propyl chain, the amino group, and the thioamide group. These predictions can help in assigning the peaks in an experimental spectrum.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are exemplary values for illustrative purposes and are not from published experimental or computational data for this specific molecule.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂-CSNH₂)2.8 - 3.235 - 45
C2 (-CH₂-)2.5 - 2.930 - 40
C3 (-CH₂-NH₃⁺)3.1 - 3.538 - 48
-NH₃⁺7.5 - 8.5-
-CSNH₂8.0 - 9.0 (trans), 9.0 - 10.0 (cis)195 - 205

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations can predict the frequencies and intensities of these modes, providing a theoretical spectrum that can be compared with experimental data.

The calculation begins with a geometry optimization followed by a frequency calculation at the same level of theory. This yields a set of harmonic vibrational frequencies corresponding to different modes of motion, such as stretching, bending, and torsional vibrations. For this compound, key predicted vibrations would include the N-H stretches of the ammonium (B1175870) and thioamide groups, C-H stretches of the propyl backbone, the C=S stretch characteristic of the thioamide, and various bending modes. It is common for calculated harmonic frequencies to be systematically higher than experimental frequencies, often necessitating the use of a scaling factor for better agreement. mdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are exemplary values for illustrative purposes and are not from published experimental or computational data for this specific molecule.)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H Stretch (Ammonium)3200 - 3400Strong (IR)
N-H Stretch (Thioamide)3100 - 3300Medium (IR)
C-H Stretch (Aliphatic)2900 - 3000Medium-Strong (IR, Raman)
C=S Stretch (Thioamide)1000 - 1200Strong (IR)
N-H Bend (Ammonium)1500 - 1600Medium (IR)
C-N Stretch1300 - 1400Medium (IR)

Rotational spectroscopy, particularly in the gas phase, provides highly precise information about molecular geometry through the determination of rotational constants (A, B, and C). Computational chemistry can predict these constants from the optimized molecular structure. nih.gov The rotational constants are inversely related to the principal moments of inertia of the molecule.

For this compound, computational methods would first determine the lowest energy conformation. nih.gov The moments of inertia would then be calculated for this structure, from which the rotational constants are derived. These predicted constants can be crucial for identifying the molecule in microwave spectroscopy experiments. Furthermore, the calculated dipole moment is essential for predicting the intensity of rotational transitions. frontiersin.org

Table 3: Illustrative Predicted Rotational Constants for this compound (Note: These are exemplary values for illustrative purposes and are not from published experimental or computational data for this specific molecule.)

Spectroscopic ConstantPredicted Value
A (MHz)~ 4500
B (MHz)~ 1200
C (MHz)~ 1000
Dipole Moment (Debye)~ 5 - 7

Analysis of Electronic Structure and Reactivity Descriptors

Computational analysis of a molecule's electronic structure provides fundamental insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). unesp.br

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distributions. The HOMO is expected to be localized on the sulfur and nitrogen atoms of the thioamide group, indicating these are likely sites for electrophilic attack. The LUMO is likely to be distributed over the C=S bond, suggesting this area is susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Table 4: Illustrative FMO Properties for this compound (Note: These are exemplary values for illustrative purposes and are not from published experimental or computational data for this specific molecule.)

ParameterPredicted Value (eV)Implication
HOMO Energy-8.0 to -9.5Electron-donating capability
LUMO Energy-0.5 to -1.5Electron-accepting capability
HOMO-LUMO Gap7.5 to 8.0High kinetic stability

The Electrostatic Potential Surface (EPS) maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net This provides a visual representation of the charge distribution and is useful for predicting sites of non-covalent interactions, such as hydrogen bonding, as well as electrophilic and nucleophilic attacks. researchgate.net

In an EPS map of this compound, regions of negative potential (typically colored red) would indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, such regions would be expected around the sulfur atom of the thioamide group. Regions of positive potential (typically colored blue) represent electron-poor areas, which are attractive to nucleophiles. These would be located around the hydrogen atoms of the ammonium group (-NH₃⁺) and the thioamide N-H protons. arxiv.org This analysis helps in understanding how the molecule will interact with other molecules, including solvents and biological targets.

Bader's Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model that defines chemical bonding and atomic interactions based on the topology of the electron density, a physical observable that can be calculated from quantum mechanics. ias.ac.inpitt.edu The theory partitions a molecule into atomic basins, regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. ias.ac.in The analysis of critical points in the electron density provides a quantitative description of chemical bonds.

A key feature of QTAIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms where the density is a maximum with respect to any path perpendicular to the bond path. ias.ac.in The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the chemical bond.

Shared-shell interactions (covalent bonds): Characterized by a relatively high electron density at the BCP and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions): Exhibit a lower electron density at the BCP and a positive Laplacian (∇²ρ > 0), signifying a depletion of electron density in the internuclear region. researchgate.net

For the thioamide group in this compound, QTAIM analysis would reveal the nature of the C=S, C-N, and C-C bonds. The C=S bond is expected to show significant covalent character, though with a degree of polarization due to the difference in electronegativity between carbon and sulfur. The C-N bond will also exhibit covalent character with polar contributions. The table below presents typical QTAIM parameters for bonds found in thioamide-containing molecules, which can be considered representative for this compound.

Bond TypeElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Nature of Interaction
C=S~0.2 - 0.3> 0Polar Covalent
C-N~0.3 - 0.4< 0Covalent
C-C~0.2 - 0.3< 0Covalent
N-H~0.3 - 0.4< 0Covalent
C-H~0.2 - 0.3< 0Covalent

Data is representative and based on general findings for thioamides and related organic molecules.

Identification and Characterization of π Electronic Systems in Non-Planar Structures

The thioamide group (-CSNH-) is a resonant system, with delocalization of the nitrogen lone pair into the C=S π-system (n(N) → π*(C=S)). nih.gov This delocalization contributes to the planarity of the thioamide group and influences its chemical reactivity. However, in non-planar conformations, the extent of this π delocalization can be altered.

Computational studies on thioamide derivatives have shown that electrostatic and orbital effects can stabilize non-planar conformations. nih.gov The identification and characterization of π electronic systems in such structures can be achieved through methods like Natural Bond Orbital (NBO) analysis, which quantifies the donor-acceptor interactions between orbitals. nih.govacs.org

For 3-Aminopropanethioamide, which has a flexible propanethioamide chain, different conformers with varying degrees of planarity are possible. The stability of these conformers is influenced by the balance between the stabilizing effect of π delocalization in planar arrangements and other interactions, such as steric hindrance or intramolecular hydrogen bonding, that may favor non-planar structures. A general method for identifying π orbitals in non-planar systems based on localized molecular orbitals has been proposed, which can be a valuable tool for analyzing the π electronic structure of flexible molecules like 3-Aminopropanethioamide. researchgate.net

The n → π* interaction is another important feature of the electronic structure of thioamides. acs.orgnih.gov This interaction involves the donation of electron density from the lone pair of one carbonyl (or thiocarbonyl) oxygen (or sulfur) to the antibonding π* orbital of an adjacent carbonyl group. In thioamides, the n → π* interaction is found to be significantly stronger than in amides. acs.org This is attributed to a smaller energy gap between the donor and acceptor orbitals in thioamides. acs.orgnih.gov

Investigation of Intermolecular Interactions

Intermolecular interactions play a crucial role in determining the solid-state structure and macroscopic properties of molecular compounds. For this compound, these interactions are expected to be dominated by hydrogen bonding and other weak non-covalent forces.

Computational Studies of Hydrogen Bonding and its Energetics

The this compound molecule possesses several hydrogen bond donors (the amino and thioamide N-H groups) and acceptors (the thioamide sulfur atom and the chloride ion). Computational studies on thioamides have shown that they are excellent hydrogen bond donors, even stronger than their amide counterparts. nih.govresearchgate.netnih.gov This is due to the increased acidity of the thioamide N-H protons. researchgate.net

Conversely, the thioamide sulfur atom is generally considered a weaker hydrogen bond acceptor than the amide oxygen atom. nih.govnih.gov However, recent computational work suggests that thioamides can be as strong, or even stronger, hydrogen bond acceptors than amides, particularly in more polar environments and with specific hydrogen bond geometries. nih.gov The optimal hydrogen bond angle for a thioamide acceptor is predicted to be between 90° and 100°. nih.gov

The energetics of these hydrogen bonds can be calculated using quantum chemical methods. The table below summarizes typical hydrogen bond energies for different donor-acceptor pairs involving a thioamide group, based on computational studies of thioformamide (B92385) dimers. researchgate.net

DonorAcceptorHydrogen Bond Energy (kcal/mol)
SCN-HO=C-7.3 ± 0.4
OCN-HS=C-4.8 ± 0.3
SCN-HS=C-5.0 ± 0.1
SC-HO=C-3.1 ± 0.3

Data from B3LYP/6-311++G(2d,2p) level calculations on formamide-thioformamide dimers. researchgate.net

In the solid state of this compound, a complex network of hydrogen bonds involving the cation, the chloride anion, and neighboring molecules is expected to form, dictating the crystal packing.

Weak Non-Covalent Interactions (NCIs) and their Influence on Molecular Assembly

Beyond strong hydrogen bonds, weaker non-covalent interactions (NCIs) also contribute significantly to the molecular assembly and crystal packing of organic molecules. unam.mxnih.gov These interactions include van der Waals forces, C-H···S and C-H···π interactions, and π-π stacking. unam.mxresearchgate.net

The Non-Covalent Interaction (NCI) index, based on the electron density and its derivatives, is a computational tool used to visualize and characterize weak interactions in three-dimensional space. youtube.com This method allows for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonding. youtube.com

Chemical Reactivity and Mechanistic Studies of 3 Aminopropanethioamide Hydrochloride

Reaction Pathways and Transformation Mechanisms

The reactivity of 3-Aminopropanethioamide (B13306517) hydrochloride is dictated by the nucleophilic nature of the nitrogen atom in the primary amine and the sulfur atom in the thioamide group, as well as the electrophilic character of the thioamide carbon.

The primary amine group possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This allows it to readily attack electron-deficient centers. Conversely, the thioamide group exhibits ambident nucleophilic character, with both the sulfur and nitrogen atoms capable of donating electron density. The sulfur atom is generally the more reactive nucleophilic site. The thioamide carbon, double-bonded to sulfur, is electrophilic and susceptible to attack by nucleophiles.

Table 1: Reactivity of Functional Groups in 3-Aminopropanethioamide Hydrochloride

Functional Group Atom Reactivity Potential Reactions
Primary Amine Nitrogen Nucleophilic Alkylation, Acylation
Thioamide Sulfur Nucleophilic Alkylation, Oxidation
Thioamide Nitrogen Nucleophilic Reactions with strong electrophiles

The thioamide group can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding amide or carboxylic acid. The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the sulfur atom, which enhances the electrophilicity of the thioamide carbon. Subsequent attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release hydrogen sulfide (B99878) and form the corresponding amide. Further hydrolysis of the amide can then produce the carboxylic acid and ammonia (B1221849).

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the thioamide carbon. The resulting tetrahedral intermediate can then eliminate a hydrosulfide (B80085) ion.

Derivatization and Functionalization Strategies

The presence of both a primary amine and a thioamide group allows for selective derivatization at either or both sites, enabling the synthesis of a wide range of functionalized molecules.

The primary amine of this compound can be readily acylated using acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. libretexts.orgkhanacademy.orgyoutube.comyoutube.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.org

Alkylation of the primary amine can be achieved using alkyl halides. This reaction follows an SN2 pathway, where the amine acts as the nucleophile. mdpi.com It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Table 2: Examples of Derivatization Reactions of the Primary Amine

Reagent Reaction Type Product Type
Acetyl chloride Acylation N-acetyl-3-aminopropanethioamide
Benzoyl chloride Acylation N-benzoyl-3-aminopropanethioamide
Methyl iodide Alkylation N-methyl-3-aminopropanethioamide

The thioamide group can undergo various transformations. For instance, it can be S-alkylated with alkyl halides to form thioiminium salts. The sulfur atom of the thioamide is a soft nucleophile and readily reacts with soft electrophiles. The thioamide group can also be converted to an amide group through oxidation or hydrolysis, as previously mentioned.

Cyclization Reactions and Heterocyclic Compound Formation

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. One of the most significant applications is in the synthesis of 1,3-thiazines. jocpr.comresearchgate.netderpharmachemica.com

The reaction of this compound, or more commonly, the reaction of a precursor that forms a similar structure in situ (like the reaction of chalcones with thiourea), can lead to the formation of a six-membered thiazine (B8601807) ring. derpharmachemica.com This type of cyclocondensation reaction typically involves the reaction of the amine group with a carbonyl compound to form an imine, followed by an intramolecular Michael addition of the thiol group (or thione) to an activated double bond.

Table 3: Potential Heterocyclic Systems from this compound

Reactant Type Heterocyclic Product
α,β-Unsaturated ketones 1,3-Thiazine derivatives
Dicarbonyl compounds Dihydrothiazine derivatives

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Hydrogen sulfide
Ammonia
N-acetyl-3-aminopropanethioamide
N-benzoyl-3-aminopropanethioamide
N-methyl-3-aminopropanethioamide
N-ethyl-3-aminopropanethioamide
Thioiminium salts
1,3-Thiazines
Dihydropyrimidinethione

Synthesis of Novel Heterocycles Incorporating the Aminopropanethioamide Scaffold.

The bifunctional nature of this compound, possessing both a primary amine and a thioamide group, makes it a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. The thioamide moiety, in particular, is a key functional group for constructing thiazole (B1198619) rings through the well-established Hantzsch thiazole synthesis. synarchive.comnih.gov This reaction typically involves the condensation of a thioamide with an α-haloketone. researchgate.net

In a potential synthetic application, this compound can react with various α-haloketones to yield 2-substituted thiazoles featuring a 3-aminopropyl side chain at the 2-position. The reaction mechanism proceeds via the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. researchgate.net The primary amino group on the propyl chain remains available for further functionalization, allowing for the creation of a diverse library of compounds.

A representative, hypothetical reaction scheme is the condensation of this compound with 2-bromo-1-phenylethanone. This reaction would be expected to produce 2-(3-aminopropyl)-4-phenylthiazole. The hydrochloride salt form of the starting material may necessitate the use of a base to liberate the free amine and thioamide for efficient reaction.

Table 1: Hypothetical Hantzsch Thiazole Synthesis using this compound

Reactant 1Reactant 2Proposed ProductHeterocyclic CoreKey Reaction Type
This compound2-Bromo-1-phenylethanone2-(3-Aminopropyl)-4-phenylthiazoleThiazoleHantzsch Synthesis
This compoundEthyl 2-chloroacetoacetateEthyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylateThiazoleHantzsch Synthesis

Application in Organic Synthesis and Catalysis.

This compound serves as a valuable bifunctional building block in the synthesis of more complex molecules. Its utility stems from the presence of two distinct reactive sites: the thioamide and the primary amine. This dual functionality allows for sequential or one-pot multi-component reactions, providing an efficient route to molecules with significant structural complexity. rug.nlnih.gov

The thioamide group can be utilized in cycloaddition reactions or as a precursor to other functional groups. For instance, it can react with 1,3-dicarbonyl compounds to form pyrimidine-thiones. researchgate.net The primary amine, on the other hand, can undergo a wide range of transformations, including acylation, alkylation, and condensation with carbonyl compounds to form imines or enamines, which are key intermediates in many carbon-carbon and carbon-nitrogen bond-forming reactions. nih.gov

This orthogonal reactivity enables chemists to selectively address one functional group while leaving the other intact for subsequent transformations. For example, the primary amine could first be protected, followed by a reaction at the thioamide center to construct a heterocyclic core. Subsequent deprotection of the amine would then allow for the introduction of other substituents or the extension of the molecular framework. This strategic approach is fundamental in the multi-step synthesis of complex target molecules, including potential pharmacologically active agents.

The structure of 3-aminopropanethioamide suggests its potential for application as a ligand in coordination chemistry and as an organocatalyst. The presence of a soft sulfur donor atom in the thioamide group and a hard nitrogen donor in the primary amine allows it to act as a bidentate chelating agent for various transition metals. mdpi.commdpi.com The resulting metal complexes could exhibit interesting catalytic properties. iupac.org

The formation of a stable five- or six-membered chelate ring upon coordination to a metal center is a key factor in the stability and reactivity of such complexes. nih.gov Ligands with both amine and thio-functionalities have been explored in the context of catalysis, where the electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst. semanticscholar.org For example, complexes of late transition metals with chelating amines have been investigated for olefin polymerization. mdpi.com

Furthermore, the primary amine group in the 3-aminopropanethioamide scaffold could be modified to incorporate other functionalities, leading to the synthesis of novel chiral ligands for asymmetric catalysis. As an organocatalyst, the primary amine could participate in enamine or iminium ion catalysis, which are powerful strategies for the enantioselective functionalization of carbonyl compounds. nih.gov The thioamide group could potentially act as a hydrogen-bond donor, working in concert with the amine to activate substrates.

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalyst TypePotential ApplicationRole of 3-Aminopropanethioamide ScaffoldMetal Center (if applicable)
Metal ComplexC-C Coupling ReactionsBidentate N,S-ligandPalladium, Nickel, Copper
Metal ComplexOlefin PolymerizationChelating diamine ligand (after modification)Nickel, Palladium
OrganocatalystAsymmetric Michael AdditionEnamine/Iminium formation, H-bond donorN/A
OrganocatalystAsymmetric Aldol ReactionPrimary amine catalystN/A

Preclinical Research on Biological Activity Mechanisms of 3 Aminopropanethioamide Hydrochloride

In Vitro Mechanistic Investigations in Cellular and Sub-Cellular Systems

Extensive searches of publicly available scientific literature did not yield specific in vitro studies on 3-Aminopropanethioamide (B13306517) hydrochloride. Consequently, there is no reported information regarding its molecular targets, pathway modulation, enzyme inhibition or activation, or receptor binding profiles. Furthermore, no cell-based assays detailing specific biological activities such as DNA cleaving, antiproliferative effects, or antibacterial/antifungal mechanisms for this specific compound have been found.

Elucidation of Molecular Targets and Pathway Modulation

There is currently no available research that elucidates the specific molecular targets or signaling pathways modulated by 3-Aminopropanethioamide hydrochloride.

Enzyme Inhibition, Activation, or Modulation Studies

No studies detailing the inhibitory, activatory, or modulatory effects of this compound on any specific enzymes have been identified in the public domain.

Receptor Binding and Ligand-Target Interaction Profiling

Information regarding the receptor binding affinity and ligand-target interaction profile of this compound is not available in the current body of scientific literature.

Cell-Based Assays for Specific Biological Processes (e.g., DNA Cleaving Activities, Antiproliferative Effects, Antibacterial/Antifungal Mechanisms)

There are no published cell-based assay results for this compound that would provide data on its potential DNA cleaving activities, antiproliferative effects, or its mechanisms of action against bacteria or fungi.

In Vivo Preclinical Studies in Animal Models

Consistent with the lack of in vitro data, there is no publicly available information on in vivo preclinical studies of this compound in any animal models.

Establishment and Characterization of Relevant Animal Disease Models

Due to the absence of in vivo research, no relevant animal disease models have been established or characterized for the study of this compound.

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are essential tools in preclinical drug development, serving as indicators of a drug's pharmacological effect on its target. fda.govyoutube.com For a novel compound such as this compound, the initial step involves identifying biomarkers that are mechanistically related to its presumed target pathway. nih.gov These biomarkers can be molecules, such as proteins in a signaling cascade, whose levels or activity change in response to the drug. fda.gov

The validation of a PD biomarker is a rigorous process. A suitable biomarker should be sensitive enough to detect clinically meaningful differences in pharmacological response and possess a dynamic range that allows for the evaluation of dose-response relationships. nih.gov While a direct correlation with clinical efficacy is beneficial, it is not a strict prerequisite for a biomarker to be useful in early development, as its primary role is to demonstrate target engagement and biological activity. fda.gov The validation process establishes the biomarker's performance characteristics, ensuring that the measurements are accurate, reproducible, and reliable for decision-making.

For this compound, a hypothetical biomarker panel could be developed based on its anticipated mechanism of action. The validation would involve in vitro and in vivo studies to confirm that changes in these biomarkers are consistently and specifically modulated by the compound.

Hypothetical Pharmacodynamic Biomarker Panel for this compound

Biomarker CategorySpecific BiomarkerAssay MethodExpected ChangeValidation Stage
Target EngagementPhosphorylated Target Protein XWestern Blot / ELISADecreaseIn Vitro / In Vivo
Downstream PathwayGene Y mRNA ExpressionqPCRDownregulationIn Vitro / In Vivo
Functional ResponseCellular Apoptosis RateFlow Cytometry (Annexin V)IncreaseIn Vitro
In Vivo ActivityTumor Growth RateCalipers MeasurementDecreaseIn Vivo

Efficacy Assessment in Preclinical Disease Models

The evaluation of a compound's efficacy in relevant preclinical disease models is a critical step to determine its therapeutic potential. The choice of model is paramount and depends on the intended clinical indication for this compound. Rodent models, such as mice and rats, are frequently used due to their genetic manipulability and physiological similarities to humans. mdpi.com

For indications like cancer, xenograft models, where human cancer cells are implanted into immunocompromised mice, are common. mdpi.com More advanced models, such as patient-derived xenografts (PDX), which involve transplanting tissue from a patient's tumor directly into mice, often better maintain the characteristics of the original tumor and may have greater predictive value for clinical outcomes. mdpi.com The primary goal in these studies is to assess whether the compound can elicit a desired therapeutic effect, such as tumor regression or inhibition of disease progression. mdpi.com However, it is widely acknowledged that translating efficacy from animal models to human clinical trials is a significant challenge. nih.gov

Hypothetical Efficacy Data in a Prostate Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Statistically Significant (p < 0.05)
Vehicle Control1500N/AN/A
This compound75050%Yes
Positive Control Drug60060%Yes

Investigation of Pharmacokinetic Properties in Preclinical Species

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.gov Understanding the PK profile of this compound is crucial, as favorable pharmacokinetics are often linked to better efficacy and safety. nih.gov Preclinical PK evaluation involves a combination of in vitro and in vivo studies.

In vitro assays provide early insights into a compound's metabolic fate. umich.edu Key tests include metabolic stability assessments using liver microsomes or hepatocytes to predict in vivo clearance, plasma protein binding assays to determine the fraction of unbound (active) drug, and cytochrome P450 (CYP) inhibition assays to evaluate the potential for drug-drug interactions. nih.govumich.edu

In vivo studies, typically conducted in rodent models like rats, provide definitive data on how the compound behaves in a whole organism. mdpi.com Following administration through different routes (e.g., intravenous, oral), plasma concentrations are measured over time to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and bioavailability. mdpi.com

Hypothetical Pharmacokinetic Parameters in Rats (Oral Administration)

PK ParameterDefinitionHypothetical Value
CmaxMaximum plasma concentration1.5 µg/mL
TmaxTime to reach Cmax1.0 hour
AUC (0-inf)Area under the plasma concentration-time curve5.5 µg*h/mL
Elimination half-life4.0 hours
F (%)Oral Bioavailability65%

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Rational Design and Synthesis of Analogs for SAR Derivation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov The process begins with a "lead compound," in this case, this compound. Through rational design, chemists create a series of analogs by systematically modifying different parts of the lead structure. nih.govnih.gov For instance, functional groups on the molecule might be altered, replaced, or repositioned.

These newly synthesized analogs are then tested in biological assays to measure their activity (e.g., potency, selectivity). By comparing the activity of the analogs to the original compound, researchers can deduce which molecular components are crucial for the desired effect (the pharmacophore) and which can be modified to enhance properties like potency or reduce off-target effects. mdpi.com This iterative cycle of design, synthesis, and testing is key to optimizing a lead compound into a potential drug candidate. nih.gov

Hypothetical SAR Study of this compound Analogs

Compound IDModification from Parent StructureBiological Activity (IC50, µM)
Parent3-Aminopropanethioamide10.0
Analog 1Methylation of amine group25.0
Analog 2Replacement of sulfur with oxygen> 100 (Inactive)
Analog 3Addition of a phenyl group to amine2.5

Computational Approaches to SAR and SMR (e.g., QSAR, Docking Studies)

Computational chemistry provides powerful tools to accelerate and refine SAR and Structure-Mechanism Relationship (SMR) studies. Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.com By analyzing the physicochemical properties of molecules, QSAR can predict the activity of newly designed, unsynthesized compounds, helping to prioritize synthetic efforts. mdpi.com

Molecular docking is another widely used computational method that simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein receptor. nih.gov Docking predicts the binding pose and affinity of the ligand within the target's active site. This provides valuable insights into the SMR, helping to explain on a molecular level why certain structural modifications enhance or diminish activity. mdpi.com These computational approaches allow for a more efficient exploration of chemical space and a deeper understanding of the drug-target interaction.

Advanced Preclinical Methodologies

The field of preclinical drug development is continually evolving, with a significant push towards adopting New Approach Methodologies (NAMs). nih.gov These advanced methods aim to improve the translation of preclinical findings to clinical success and reduce the reliance on traditional animal testing. nih.gov NAMs include a diverse range of technologies such as advanced in vitro systems (e.g., 3D cell cultures, organoids), microphysiological systems (often called "organs-on-a-chip"), and sophisticated in silico computational models.

For a compound like this compound, these technologies could offer more human-relevant data earlier in the development process. For example, physiologically based pharmacokinetic (PBPK) modeling can simulate the ADME properties of the drug in virtual human populations, potentially improving the accuracy of human dose predictions. nih.gov Similarly, testing the compound on an "organ-on-a-chip" platform could provide more predictive insights into its efficacy and potential toxicity in specific human organs compared to animal models. The integration of these NAMs represents a move toward a more predictive and resource-efficient paradigm in drug development. nih.gov

Translational Models for Predicting Biological Outcomes in Human Systems.

General information about the application of 'omics' technologies and translational models in drug discovery is available but does not specifically pertain to this compound. To adhere to the strict instructions of focusing solely on the specified compound, no further content can be generated.

Advanced Methodologies and Future Research Trajectories

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Should research on 3-Aminopropanethioamide (B13306517) hydrochloride commence, the initial steps would heavily rely on computational tools. AI and machine learning algorithms could be employed to predict its fundamental physicochemical properties, such as solubility, stability, and potential toxicity. These predictive models would be crucial in guiding the initial synthetic efforts and in silico screening for potential biological targets.

Development of Novel Spectroscopic and Imaging Probes

Once synthesized, a primary research goal would be the thorough characterization of 3-Aminopropanethioamide hydrochloride. This would involve the use of advanced spectroscopic techniques, including but not limited to, multidimensional NMR, high-resolution mass spectrometry, and X-ray crystallography. The development of specific spectroscopic probes for this molecule would be essential to study its interactions in complex biological systems.

Innovative Strategies for Targeted Derivatization

Following its synthesis and characterization, the exploration of innovative derivatization strategies would be a logical next step. The presence of a primary amine and a thioamide group offers multiple sites for chemical modification. These derivatives could be designed to enhance specific properties, such as cell permeability or target-binding affinity, opening up a wide range of potential applications.

Exploration of Interdisciplinary Applications in Materials Science and Medicinal Chemistry

The unique structural features of this compound suggest potential applications in diverse fields. In materials science, the thioamide group could be exploited for the synthesis of novel polymers or for its metal-binding properties. In medicinal chemistry, the compound and its derivatives would need to be screened for a variety of biological activities, representing a new, unexplored area of chemical space.

Conclusion and Future Research Outlook for 3 Aminopropanethioamide Hydrochloride

Summary of Key Advancements in Synthesis and Structural Characterization

Currently, there are no published methods specifically detailing the synthesis of 3-Aminopropanethioamide (B13306517) hydrochloride. Consequently, its structural characterization data, which would include techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, are also unavailable. Future research would first need to establish a reliable and efficient synthetic route to enable any further investigation of its properties.

Holistic Understanding Gained from Theoretical and Mechanistic Investigations

Theoretical and mechanistic investigations provide crucial insights into the electronic properties, reactivity, and potential interaction mechanisms of a compound. However, no computational studies or mechanistic explorations concerning 3-Aminopropanethioamide hydrochloride have been reported. Such studies would be invaluable in predicting its behavior and guiding experimental design for potential applications.

Future Directions in Preclinical Research and Potential for Novel Biological Probes

The exploration of a novel compound's biological activity is a cornerstone of medicinal chemistry and chemical biology. There is currently no preclinical research on this compound to suggest its potential as a therapeutic agent or a biological probe. Future investigations could explore its cytotoxicity, antimicrobial activity, or enzyme inhibition properties, which are common areas of interest for thioamide-containing molecules.

Broader Academic Impact of Research on Thioamide Compounds in Chemical and Biological Sciences

Research on thioamides, as a class, has had a significant impact on the chemical and biological sciences. These compounds are recognized for their unique physicochemical properties, which differ from their amide analogues. They have been incorporated into peptides to enhance stability and have been studied for their potential in drug development. The study of a new member of this class, such as this compound, could contribute to a deeper understanding of structure-activity relationships within this important group of molecules. However, without dedicated research, its specific contribution to the field remains a matter of speculation.

Q & A

Q. What computational approaches predict the interaction of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using protein structures from the PDB (e.g., 1CX8 for caspases). Set grid boxes around active sites (20 ų) and run 50 genetic algorithm iterations. Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.